4-benzoylbenzoyl Chloride 4-benzoylbenzoyl Chloride
Brand Name: Vulcanchem
CAS No.: 39148-58-8
VCID: VC2360128
InChI: InChI=1S/C14H9ClO2/c15-14(17)12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10/h1-9H
SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)Cl
Molecular Formula: C14H9ClO2
Molecular Weight: 244.67 g/mol

4-benzoylbenzoyl Chloride

CAS No.: 39148-58-8

Cat. No.: VC2360128

Molecular Formula: C14H9ClO2

Molecular Weight: 244.67 g/mol

* For research use only. Not for human or veterinary use.

4-benzoylbenzoyl Chloride - 39148-58-8

Specification

CAS No. 39148-58-8
Molecular Formula C14H9ClO2
Molecular Weight 244.67 g/mol
IUPAC Name 4-benzoylbenzoyl chloride
Standard InChI InChI=1S/C14H9ClO2/c15-14(17)12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10/h1-9H
Standard InChI Key OZCULFZQSHFJNI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)Cl
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)Cl

Introduction

Chemical Identity and Structure

4-Benzoylbenzoyl chloride (CAS No. 39148-58-8) is an organic compound with the molecular formula C₁₄H₉ClO₂ and a molecular weight of 244.67 g/mol . It belongs to the class of acyl chlorides and features a benzoyl group attached to a benzoic acid chloride moiety. The compound is also known by several synonyms including 4-(1-phenylmethanoyl)benzoyl chloride, 4-chloroformylbenzophenone, and p-benzoylbenzoyl chloride .

The structure of 4-benzoylbenzoyl chloride consists of two benzene rings connected by a carbonyl group, with one of the rings also bearing an acyl chloride functional group. This distinctive structural arrangement contributes to its chemical reactivity and applications in organic synthesis.

Identification Data

Table 1: Key Identification Parameters of 4-Benzoylbenzoyl Chloride

ParameterValueSource
Common Name4-Benzoylbenzoyl chloride
CAS Number39148-58-8
Molecular FormulaC₁₄H₉ClO₂
Molecular Weight244.67 g/mol
InChIInChI=1S/C14H9ClO2/c15-14(17)12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10/h1-9H
InChIKeyOZCULFZQSHFJNI-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)Cl

Physical and Chemical Properties

4-Benzoylbenzoyl chloride exists as a crystalline solid at room temperature. Its physical properties make it suitable for various chemical applications, particularly in organic synthesis as a benzoylating agent. While specific physical data is limited in the available literature, we can infer properties typical of aromatic acyl chlorides.

Physical Properties

The compound shows characteristics similar to other aromatic acyl chlorides, including sensitivity to moisture. Like benzoyl chloride, it likely fumes in moist air due to reaction with atmospheric water, producing hydrogen chloride gas . The presence of both a ketone (benzophenone) moiety and an acyl chloride group gives it distinctive reactivity profiles.

Synthesis Methods

Several synthetic routes exist for the preparation of 4-benzoylbenzoyl chloride. These methods typically involve the conversion of 4-benzoylbenzoic acid to its acid chloride derivative.

From 4-Benzoylbenzoic Acid

The most common synthesis method involves the reaction of 4-benzoylbenzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This approach is similar to the preparation of other acid chlorides .

The reaction can be represented as:

4-Benzoylbenzoic acid + SOCl₂ → 4-Benzoylbenzoyl chloride + SO₂ + HCl

This method is analogous to the synthesis of benzoyl chloride from benzoic acid, as described in the literature for similar compounds .

Catalytic Methods

For laboratory-scale synthesis, the reaction can be facilitated by catalytic amounts of N,N-dimethylformamide (DMF), similar to the method described for 4-(benzyloxy)benzoyl chloride . The DMF acts as a catalyst by forming a reactive intermediate that enhances the reactivity of the chlorinating agent.

Chemical Reactions

The chemical behavior of 4-benzoylbenzoyl chloride is primarily governed by the reactivity of its acyl chloride group, while the benzoyl moiety provides additional functionality that can influence reaction pathways.

Hydrolysis

Like other acyl chlorides, 4-benzoylbenzoyl chloride undergoes hydrolysis when exposed to water, reverting to 4-benzoylbenzoic acid :

C₁₄H₉ClO₂ + H₂O → C₁₄H₁₀O₃ + HCl

This reaction occurs readily, especially at elevated temperatures, making it important to store and handle the compound under anhydrous conditions.

Reactions with Nucleophiles

4-Benzoylbenzoyl chloride reacts with various nucleophiles, similar to other acyl chlorides:

  • With alcohols, forming esters:
    C₁₄H₉ClO₂ + R-OH → C₁₄H₉O₂-OR + HCl

  • With amines, forming amides:
    C₁₄H₉ClO₂ + R-NH₂ → C₁₄H₉O₂-NHR + HCl

  • With phenols, forming phenolic esters:
    C₁₄H₉ClO₂ + Ar-OH → C₁₄H₉O₂-OAr + HCl

These reactions can proceed through Schotten-Baumann conditions (using aqueous base) or under anhydrous conditions with a tertiary amine base, similar to the reactions documented for benzoyl chloride .

Friedel-Crafts Acylation

Applications

4-Benzoylbenzoyl chloride has several applications in synthetic organic chemistry and industrial processes.

Organic Synthesis

The compound serves as an important building block in various synthetic pathways:

  • As a benzoylating agent for introducing the 4-benzoylbenzoyl group into complex molecules

  • In the synthesis of pharmaceutical intermediates

  • For preparing specialized esters and amides with unique properties

  • As a precursor in the synthesis of polymers and advanced materials

Research Applications

In research settings, 4-benzoylbenzoyl chloride has been utilized for:

  • Creating photoactive compounds due to the benzophenone chromophore

  • Developing crosslinking agents for polymeric materials

  • Synthesizing molecules with specific structural features for structure-activity relationship studies

Comparison with Similar Compounds

4-Benzoylbenzoyl chloride can be compared with other structurally related compounds to understand its unique properties and reactivity patterns.

Comparison with Benzoyl Chloride

Benzoyl chloride (C₇H₅ClO) is a simpler structural analog of 4-benzoylbenzoyl chloride. While both compounds share the acyl chloride functionality, the additional benzoyl group in 4-benzoylbenzoyl chloride affects its:

  • Physical properties (higher melting and boiling points)

  • Reactivity (influenced by the electron-withdrawing effect of the benzoyl group)

  • Applications (specialized uses due to the additional functionality)

Comparison with Other Substituted Benzoyl Chlorides

Table 2: Comparison of 4-Benzoylbenzoyl Chloride with Related Compounds

CompoundCAS NumberMolecular FormulaKey Difference from 4-Benzoylbenzoyl Chloride
Benzoyl chloride98-88-4C₇H₅ClOLacks the additional benzoyl group
4-(Benzyloxy)benzoyl chloride1486-50-6C₁₄H₁₁ClO₂Contains benzyloxy instead of benzoyl substituent
4-(Chloromethyl)benzoyl chloride876-08-4C₈H₆Cl₂OContains chloromethyl instead of benzoyl substituent
4-(Phenylthio)benzoyl chloride-C₁₃H₉ClOSContains phenylthio instead of benzoyl substituent
4-(Benzoyloxy)benzoyl chloride58860-84-7C₁₄H₉ClO₃Contains benzoyloxy instead of benzoyl substituent

This comparison highlights the structural diversity of substituted benzoyl chlorides and how these variations can lead to different chemical properties and applications .

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